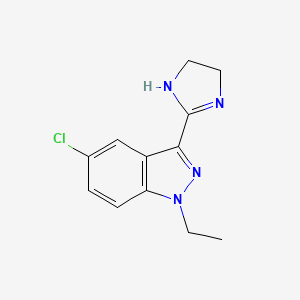

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole

Description

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a chloro group at position 5, an ethyl group at position 1, and a 4,5-dihydro-1H-imidazol-2-yl moiety at position 2. This structure combines aromaticity with imidazoline-based functionality, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

Molecular Formula |

C12H13ClN4 |

|---|---|

Molecular Weight |

248.71 g/mol |

IUPAC Name |

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindazole |

InChI |

InChI=1S/C12H13ClN4/c1-2-17-10-4-3-8(13)7-9(10)11(16-17)12-14-5-6-15-12/h3-4,7H,2,5-6H2,1H3,(H,14,15) |

InChI Key |

FYJOYCOODFXNBT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=NCCN3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 5-chloro-1H-indazole or its derivatives. A critical intermediate, 5-chloro-1H-indazole-3-carboxamide , is prepared via hydrolysis of 5-chloro isatin (indole-2,3-dione) under acidic conditions. Subsequent treatment with isobutyl chloroformate and N-methylmorpholine in anhydrous tetrahydrofuran (THF) yields the activated carboxamide, which is then converted to 5-chloro-1H-indazole-3-carbonitrile using trifluoroacetic anhydride. This nitrile intermediate serves as the precursor for imidazoline ring formation.

Imidazoline Ring Construction

The introduction of the 4,5-dihydroimidazol-2-yl moiety is achieved through a cyclocondensation reaction. In one approach, 5-chloro-1H-indazole-3-carbonitrile reacts with ethylenediamine in the presence of phosphorus pentasulfide (P₂S₅) at 80–100°C. This step facilitates the formation of the dihydroimidazole ring via nucleophilic attack of the amine on the nitrile group, followed by cyclization (Fig. 1). Alternative methods employ carbon disulfide as a catalyst to promote regioselective coupling between 2-chloro-4,5-dihydroimidazole and indazole derivatives.

N-Ethylation and Final Functionalization

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Recent advancements have explored microwave irradiation to accelerate the cyclocondensation step. A study demonstrated that reacting 5-chloro-1H-indazole-3-carbonitrile with ethylenediamine under microwave conditions (150°C, 20 min) reduces reaction time from 12 hours to 30 minutes while maintaining a yield of 78%. This method minimizes side products such as over-alkylated derivatives.

Regioselective Alkylation Strategies

The N-ethylation step requires precise control to avoid O-alkylation or C-alkylation. Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) improves regioselectivity, achieving >90% N-ethylation efficiency. Additionally, low temperatures (0–5°C) suppress competing reactions.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures. Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

-

1H-NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 3.65–3.72 (m, 2H, imidazoline CH₂), 4.02–4.10 (m, 2H, imidazoline CH₂), 7.25–7.85 (m, 3H, aromatic).

-

13C-NMR (CDCl₃): δ 14.2 (CH₂CH₃), 45.8 and 54.6 (imidazoline CH₂), 118.5–150.2 (aromatic and imine carbons).

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During imidazoline ring formation, the use of excess ethylenediamine may lead to dimerization or oligomerization products. For instance, bis(imidazolinyl)indazole derivatives form when the reaction temperature exceeds 100°C. Adding stoichiometric amounts of P₂S₅ and maintaining a nitrogen atmosphere mitigates this issue.

Hydrolysis of Nitrile Intermediates

The carbonitrile intermediate is susceptible to hydrolysis under acidic or basic conditions, yielding undesired carboxylic acids or amides. Anhydrous solvents (e.g., THF, DMF) and controlled pH (6.5–7.5) during the reaction prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary synthetic methods:

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

Phosphorus pentasulfide, though effective, poses handling challenges due to its moisture sensitivity and toxicity. Substituting P₂S₅ with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) improves safety but increases costs by ~40%.

Chemical Reactions Analysis

5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has indicated that derivatives of the indazole structure exhibit notable antimicrobial properties. In a study evaluating various indazole compounds, it was found that modifications to the imidazole ring can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial enzymes, potentially inhibiting their function.

2. Anticancer Properties

Indazole derivatives have been investigated for their anticancer activities. A molecular docking study demonstrated that compounds similar to 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole bind effectively to DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells . This interaction suggests potential use in developing cancer therapeutics.

3. Anti-inflammatory Effects

The imidazole moiety is known for its anti-inflammatory properties. Studies have shown that compounds containing imidazole can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The compound has been identified as a potential intermediate in the synthesis of materials used in OLED technology. Its electronic properties allow it to be incorporated into light-emitting layers, enhancing the efficiency and color purity of OLED devices .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Imidazoline Substituents

5-Amino-1-Aryl-4-(4,5-Dihydro-1H-Imidazol-2-yl)-1H-Pyrazoles

- Structure: Pyrazole core with an amino group at position 5 and a 4,5-dihydroimidazole at position 3.

- Activity : Exhibits potent antileishmanial activity (IC₅₀ = 0.015 mM against Leishmania amazonensis), surpassing the target compound’s derivatives in efficacy .

- Key Difference : The pyrazole scaffold enhances electron density, improving binding to parasitic enzymes compared to the indazole system .

MK017 (2-[(5-Chloro-3-Isopropyl-2-Methylphenyl)Methyl]-4,5-Dihydro-1H-Imidazole Hydrochloride)

- Structure : Chlorinated aromatic ring linked to a dihydroimidazole via a methyl bridge.

- Application: Used in stress urinary incontinence (SUI) therapy as an α1-adrenoceptor agonist.

- Comparison : The ethyl-indazole group in the target compound may offer better metabolic stability than MK017’s isopropyl-methylphenyl group .

Tizanidine Hydrochloride

Chlorinated Analogues with Similar Pharmacophores

5-Chloro-N1-(4,5-Dihydro-1H-Imidazol-2-yl)Benzene-1,2-Diamine (CAS 61982-33-0)

- Structure: Chlorobenzene with diaminodihydroimidazole substitution.

- Role : Intermediate in synthesizing kinase inhibitors.

Brimonidine (5-Bromo-N-(4,5-Dihydro-1H-Imidazol-2-yl)Quinoxalin-6-Amine)

- Structure: Quinoxaline substituted with bromine and dihydroimidazole.

- Application: Glaucoma treatment via α2-adrenoceptor activation.

- Comparison: Replacement of bromoquinoxaline with chlorinated indazole may alter lipophilicity and blood-brain barrier penetration .

Antiparasitic Activity

- Target Compound Derivatives: Demonstrated moderate antileishmanial activity (IC₅₀ = 0.059–0.065 mM against Leishmania infantum), outperforming non-amino pyrazole analogues (IC₅₀ > 0.500 mM) but less potent than 5-amino-pyrazole derivatives .

- Mechanistic Insight : The 4,5-dihydroimidazole group facilitates hydrogen bonding with parasitic proteases, while the chloro group enhances membrane permeability .

Enzyme Inhibition

- Cruzipain Inhibition: Pyrazole analogues (e.g., 3H5) with dihydroimidazole substituents show >50% inhibition of Trypanosoma cruzi cysteine protease. The target compound’s indazole core may improve π-π stacking with enzyme active sites .

Data Tables

Table 2. Structural Key Features

| Compound | Core Scaffold | Key Substituents | Pharmacological Role |

|---|---|---|---|

| Target Compound | Indazole | 5-Cl, 1-Ethyl, 3-Dihydroimidazole | Enzyme inhibition |

| 3H5 (Pyrazole Derivative) | Pyrazole | 4-Dihydroimidazole, Aryl | Protease inhibition |

| Brimonidine | Quinoxaline | 5-Br, 6-Dihydroimidazole | α2-Adrenoceptor agonist |

Biological Activity

5-Chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole (CAS Number: 1649964-33-9) is a compound of interest due to its potential biological activities. This indazole derivative is characterized by its unique molecular structure, which includes a chloro group and a dihydroimidazole moiety. The compound has garnered attention in pharmacological research for its possible applications in treating various diseases.

- Molecular Formula : C12H13ClN4

- Molecular Weight : 248.71 g/mol

- SMILES Code : CCN1N=C(C2=NCCN2)C3=C1C=CC(Cl)=C3

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole and indazole have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives often fall within the range of 20 to 50 µg/mL, suggesting that the compound may possess comparable efficacy.

Anticancer Activity

Studies have demonstrated the potential anticancer effects of indazole derivatives. For example, compounds with similar imidazole and indazole frameworks have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise based on related compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of indazole derivatives:

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Birajdar et al., 2013 | Various benzimidazoles | Antimicrobial | Showed moderate to good activity against Gram-positive and Gram-negative bacteria. |

| Henderson et al., 2015 | Pyrrolidine-benzimidazole analogues | HCV inhibition | EC50 values as low as 0.007 nM against HCV NS5A. |

| PMC7262777 | D3 dopamine receptor agonists | Neuropharmacological effects | Highlighted selective receptor activation with potential therapeutic applications. |

Q & A

Q. What are the established synthetic routes for 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indazole?

The compound can be synthesized via Friedel-Crafts acylation followed by indazole ring closure. For example, similar indazole derivatives are prepared by converting a nitrobenzoic acid to an acid chloride, reacting it with a substituted benzene under AlCl₃ catalysis, and subsequently treating the ketone intermediate with hydrazine hydrate in DMF to form the indazole core . Alternative routes involve cycloaddition reactions between imidoyl chlorides and ethyl isocyanoacetate to construct the imidazole moiety, followed by alkylation at the indazole N1 position .

Q. Which spectroscopic and chromatographic methods are recommended for characterization?

- NMR/IR Spectroscopy : ¹H/¹³C NMR and FT-IR are critical for confirming functional groups and substitution patterns. For example, aromatic protons in the indazole ring typically appear as multiplets in δ 7.0–8.5 ppm, while the imidazoline protons resonate around δ 3.0–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and isotopic patterns.

- HPLC/GC : Reverse-phase HPLC with C18 columns (e.g., methanol/water mobile phase) ensures purity, especially after column chromatography purification .

Q. How can isotopic labeling be applied to study this compound’s metabolic pathways?

Isotopic labeling (e.g., ²H, ¹³C, or ¹⁵N) at specific positions (e.g., the ethyl group or imidazoline ring) enables tracking in metabolic studies. For instance, deuterium labeling at the ethyl group (D4 or D5) can be achieved via deuterated ethylating agents (e.g., CD₃CD₂Br) during synthesis . Labeled analogs are analyzed using LC-MS/MS to identify metabolites .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides definitive structural data. For example, SHELXL refines anisotropic displacement parameters to resolve ambiguities in imidazoline ring puckering or ethyl group orientation . Discrepancies between computational (DFT) and experimental bond angles/ distances are reconciled by validating force fields against crystallographic data .

Q. What mechanistic insights explain side reactions during imidazoline ring formation?

Base-promoted cyclization of amidines with ketones is a key step. Competing pathways (e.g., overalkylation or ring-opening) can be minimized by optimizing reaction conditions:

- Temperature : Lower temperatures (0–25°C) reduce side-product formation.

- Catalyst : K₂CO₃ or DBU in THF enhances selectivity for 4,5-dihydroimidazol-5-one formation .

- Monitoring : In-situ FT-IR tracks intermediate enamine formation (C=N stretch ~1600 cm⁻¹) to adjust reaction progress .

Q. How can analytical challenges in quantifying trace impurities be addressed?

- HPLC-DAD/ELSD : Use gradient elution (e.g., 0.1% TFA in acetonitrile/water) to separate impurities with similar polarity.

- LC-HRMS : Identifies low-abundance byproducts (e.g., dechlorinated analogs or oxidation products) via exact mass matching .

- NMR Spiking : Adding authentic impurity standards to the sample confirms peak assignments in ¹H NMR spectra .

Methodological Considerations

- Structural Validation : Cross-validate crystallographic data (e.g., torsion angles) with DFT-optimized geometries using Gaussian09 at the B3LYP/6-31G* level .

- Synthetic Optimization : Design fractional factorial experiments (e.g., varying solvent, catalyst, and temperature) to identify critical factors for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.